N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide
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Overview
Description
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a sec-butylamino group and a dimethylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylphenylacetic acid with sec-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sec-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide: shares similarities with other amide compounds such as lidocaine and bupivacaine.
Lidocaine: Known for its local anesthetic properties.
Bupivacaine: Used as a long-acting local anesthetic.
Uniqueness
What sets 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide apart is its unique combination of the sec-butylamino group and the dimethylphenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60119-83-7 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O/c1-5-12(4)15-9-13(17)16-14-10(2)7-6-8-11(14)3/h6-8,12,15H,5,9H2,1-4H3,(H,16,17) |
InChI Key |
JFSRFVGANPPEOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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